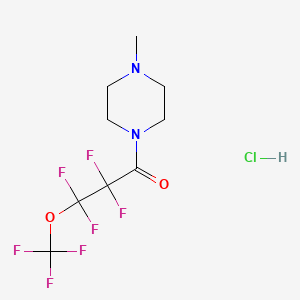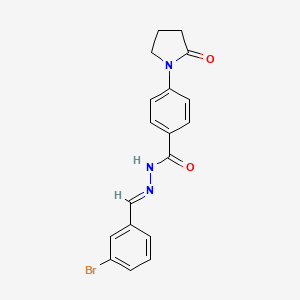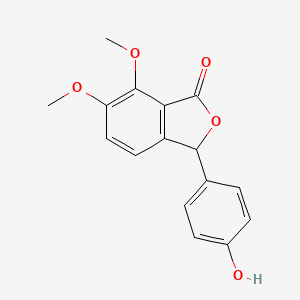![molecular formula C17H18BrN3O B3833404 4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide](/img/structure/B3833404.png)
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide
Overview
Description
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide is a synthetic organic compound characterized by its unique structure, which includes an aniline group, a bromophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide typically involves the condensation of aniline derivatives with aldehydes or ketones, followed by the introduction of a bromophenyl group. Common synthetic routes include:
Condensation Reaction: Aniline reacts with 3-bromobenzaldehyde in the presence of a suitable catalyst to form the Schiff base intermediate.
Amidation: The Schiff base intermediate is then reacted with butanoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-anilinoquinoline derivatives: Known for their kinase inhibitory activity.
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives: Selective inhibitors of receptor tyrosine kinases.
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Another compound with a similar aniline substitution pattern.
Uniqueness
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group and butanamide backbone differentiate it from other similar compounds, potentially leading to unique interactions and applications in scientific research.
Properties
IUPAC Name |
4-anilino-N-[(E)-(3-bromophenyl)methylideneamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O/c18-15-7-4-6-14(12-15)13-20-21-17(22)10-5-11-19-16-8-2-1-3-9-16/h1-4,6-9,12-13,19H,5,10-11H2,(H,21,22)/b20-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQTXYBWCPWQSD-DEDYPNTBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-methoxyethyl)benzamide](/img/structure/B3833324.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(2-phenylethyl)benzamide](/img/structure/B3833340.png)
![5,7-dimethyl-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833344.png)
![N'-(3,4-dimethoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833348.png)
![5,7-dimethyl-N'-(3-phenyl-2-propen-1-ylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3833356.png)
![ethyl 2-({4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3833360.png)

![4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-5-methyl-2-(4-nitrophenyl)-1H-pyrazol-3-one](/img/structure/B3833373.png)
![3-(dibenzo[b,d]furan-2-yloxy)-5-nitroaniline](/img/structure/B3833390.png)
![4-(PHENYLAMINO)-N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]BUTANEHYDRAZIDE](/img/structure/B3833396.png)
![2,3,3,3-tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one](/img/structure/B3833403.png)
![3-(2-oxopyrrolidin-1-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B3833416.png)


